1,2-benzoxazol-4-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzoxazol-4-ol can be synthesized through various methods. One common approach involves the cyclization of 2-aminophenol with carboxylic acids or their derivatives. For example, the reaction of 2-aminophenol with salicylic acid under acidic conditions can yield this compound . Another method involves the use of aldehydes, such as 4-hydroxybenzaldehyde, which reacts with 2-aminophenol in the presence of an acid catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzoxazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
1,2-Benzoxazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 1,2-benzoxazol-4-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Lacks the hydroxyl group at the fourth position.
Benzimidazole: Contains a nitrogen atom instead of an oxygen atom in the oxazole ring.
Benzisoxazole: Contains an oxygen atom in the isoxazole ring instead of the oxazole ring.
Uniqueness
1,2-Benzoxazol-4-ol is unique due to the presence of the hydroxyl group at the fourth position, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications .
Properties
CAS No. |
1360931-63-0 |
---|---|
Molecular Formula |
C7H5NO2 |
Molecular Weight |
135.1 |
Purity |
95 |
Origin of Product |
United States |
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